molecular formula C5H8FNO4S B12506298 Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate

Cat. No.: B12506298
M. Wt: 197.19 g/mol
InChI Key: FIWBGBCYONPYQJ-UHFFFAOYSA-N
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Description

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C₅H₈FNO₄S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with fluorosulfonylating agents. One common method includes the use of azetidine-3-carboxylate as a starting material, which is then treated with a fluorosulfonylating reagent under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate has several applications in scientific research:

    Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It is used in the study of enzyme interactions and protein modifications.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylate: A precursor in the synthesis of Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate.

    Fluorosulfonyl Azetidines: Other derivatives with similar reactivity and applications.

Uniqueness

This compound is unique due to its combination of the azetidine ring and the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C5H8FNO4S

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 1-fluorosulfonylazetidine-3-carboxylate

InChI

InChI=1S/C5H8FNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3

InChI Key

FIWBGBCYONPYQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)F

Origin of Product

United States

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